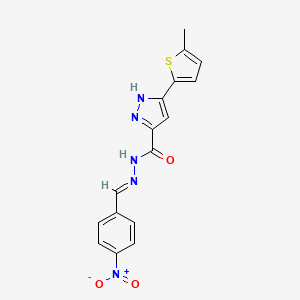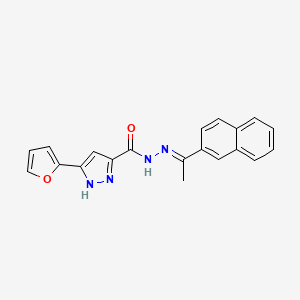![molecular formula C16H14N4OS2 B11665348 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide CAS No. 303206-02-2](/img/structure/B11665348.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-1-pyridin-4-yléthylidèneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acétamide est un composé organique complexe qui présente un cycle benzothiazole, un cycle pyridine et un groupe acétamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-[(Z)-1-pyridin-4-yléthylidèneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acétamide implique généralement plusieurs étapes :
Formation du cycle benzothiazole : Ceci peut être réalisé par la cyclisation de la 2-aminothiophénol avec du disulfure de carbone et un aldéhyde approprié.
Formation de l’éther thiolique : Le cycle benzothiazole est ensuite réagi avec un halogénure approprié pour introduire le groupe sulfanyl.
Formation de la base de Schiff : La dernière étape implique la condensation de l’éther thiolique avec la 1-pyridin-4-yléthylidèneamine pour former le composé acétamide souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
N-[(Z)-1-pyridin-4-yléthylidèneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe imine peut être réduit pour former des amines.
Substitution : Le cycle benzothiazole peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : La substitution aromatique électrophile peut être réalisée en utilisant des réactifs comme le brome ou l’acide nitrique en conditions acides.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Dérivés halogénés ou nitrés du benzothiazole.
Applications De Recherche Scientifique
N-[(Z)-1-pyridin-4-yléthylidèneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acétamide a plusieurs applications en recherche scientifique :
Chimie médicinale : Il peut être exploré en tant que candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il sert de brique élémentaire pour la synthèse de molécules plus complexes.
Mécanisme D'action
Le mécanisme d’action de N-[(Z)-1-pyridin-4-yléthylidèneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le cycle benzothiazole peut s’intercaler avec l’ADN, tandis que le cycle pyridine peut interagir avec diverses enzymes ou récepteurs. Ces interactions peuvent moduler les voies biologiques, ce qui conduit à des effets thérapeutiques potentiels.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)éthanone
- 3-(1,3-benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones
- **2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphényl)éthanone
Unicité
N-[(Z)-1-pyridin-4-yléthylidèneamino]-2-(1,3-benzothiazol-2-ylsulfanyl)acétamide est unique en raison de la présence de cycles benzothiazole et pyridine, qui confèrent des propriétés électroniques et stériques distinctes. Cela en fait un composé polyvalent pour diverses applications dans la recherche et l’industrie.
Propriétés
Numéro CAS |
303206-02-2 |
|---|---|
Formule moléculaire |
C16H14N4OS2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide |
InChI |
InChI=1S/C16H14N4OS2/c1-11(12-6-8-17-9-7-12)19-20-15(21)10-22-16-18-13-4-2-3-5-14(13)23-16/h2-9H,10H2,1H3,(H,20,21)/b19-11+ |
Clé InChI |
FQZAFUVFOTXXNQ-YBFXNURJSA-N |
SMILES isomérique |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=NC=C3 |
SMILES canonique |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{3-chloro-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665271.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11665274.png)
![4-{(E)-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11665280.png)
![(5Z)-5-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665282.png)
![3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(thiophen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665288.png)
![3-(4-ethylphenyl)-N'-[(E)-4-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665290.png)


![N-(4-bromophenyl)-2-{[4-(3-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11665298.png)
![N,N'-[5-(1H-Benzimidazol-2-yl)-1,3-phenylene]bis(4-nitrobenzamide)](/img/structure/B11665299.png)
![benzyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11665302.png)

![[3-Chloro-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B11665325.png)
![(5Z)-5-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665337.png)
